molecular formula C27H30N6O3 B11609397 6-imino-13-methyl-N-[2-(morpholin-4-yl)ethyl]-2-oxo-7-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

6-imino-13-methyl-N-[2-(morpholin-4-yl)ethyl]-2-oxo-7-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

Cat. No.: B11609397
M. Wt: 486.6 g/mol
InChI Key: UNNVWRNCUYENPC-UHFFFAOYSA-N
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Description

6-imino-13-methyl-N-[2-(morpholin-4-yl)ethyl]-2-oxo-7-(2-phenylethyl)-1,7,9-triazatricyclo[8400^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic compound with a unique structure that includes multiple heterocyclic rings and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-imino-13-methyl-N-[2-(morpholin-4-yl)ethyl]-2-oxo-7-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide involves multiple steps, including the formation of heterocyclic rings and the introduction of functional groups. The synthetic route typically starts with the preparation of intermediate compounds, followed by cyclization and functionalization reactions. Common reagents used in these reactions include various amines, aldehydes, and ketones, along with catalysts and solvents to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions. The goal is to produce the compound in large quantities while maintaining high purity and consistency .

Chemical Reactions Analysis

Types of Reactions

6-imino-13-methyl-N-[2-(morpholin-4-yl)ethyl]-2-oxo-7-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce compounds with additional oxygen-containing functional groups, while substitution reactions can introduce new functional groups or modify existing ones .

Scientific Research Applications

6-imino-13-methyl-N-[2-(morpholin-4-yl)ethyl]-2-oxo-7-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-imino-13-methyl-N-[2-(morpholin-4-yl)ethyl]-2-oxo-7-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-imino-13-methyl-N-[2-(morpholin-4-yl)ethyl]-2-oxo-7-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is unique due to its complex structure, which includes multiple heterocyclic rings and functional groups.

Properties

Molecular Formula

C27H30N6O3

Molecular Weight

486.6 g/mol

IUPAC Name

6-imino-13-methyl-N-(2-morpholin-4-ylethyl)-2-oxo-7-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

InChI

InChI=1S/C27H30N6O3/c1-19-7-8-23-30-25-22(27(35)33(23)18-19)17-21(26(34)29-10-12-31-13-15-36-16-14-31)24(28)32(25)11-9-20-5-3-2-4-6-20/h2-8,17-18,28H,9-16H2,1H3,(H,29,34)

InChI Key

UNNVWRNCUYENPC-UHFFFAOYSA-N

Canonical SMILES

CC1=CN2C(=NC3=C(C2=O)C=C(C(=N)N3CCC4=CC=CC=C4)C(=O)NCCN5CCOCC5)C=C1

Origin of Product

United States

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